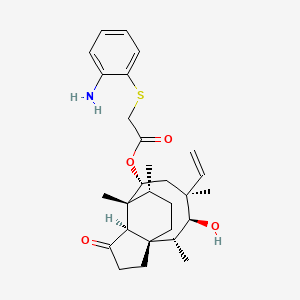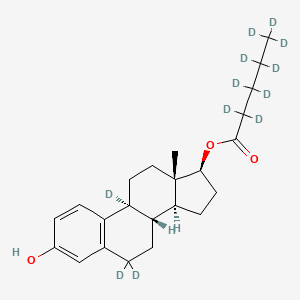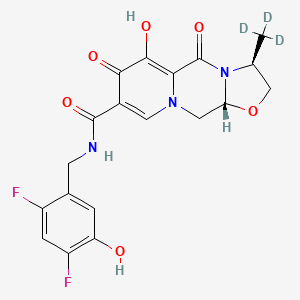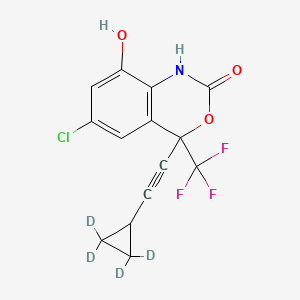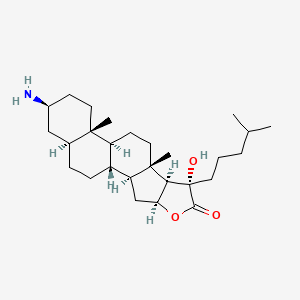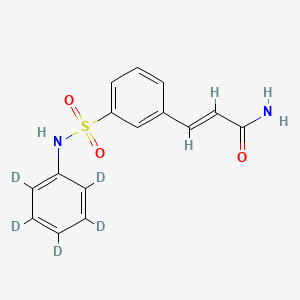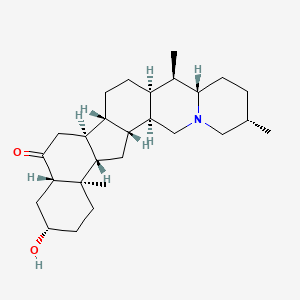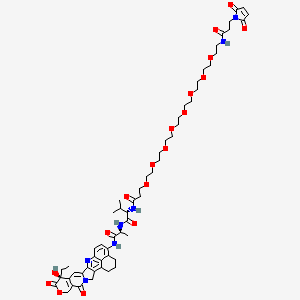
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells. The compound consists of a maleimide group, a polyethylene glycol (PEG) linker, and a peptide sequence that includes valine and alanine, ending with an exatecan derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves several steps:
Formation of the Maleimide-PEG Linker: The maleimide group is attached to a PEG chain through a series of reactions involving activation and coupling agents.
Peptide Coupling: The valine and alanine residues are sequentially coupled to the PEG linker using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Exatecan: The exatecan derivative is then attached to the peptide sequence through an amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the maleimide group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Utilized in the production of specialized reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The PEG linker provides flexibility and solubility, while the peptide sequence ensures selective cleavage by specific proteases within cancer cells. The exatecan derivative acts as the cytotoxic agent, inhibiting topoisomerase I and inducing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a maleimide PEG8 moiety, a protease-sensitive Val-Cit dipeptide, and a monomethyl auristatin E (MMAE) payload.
Mal-amido-PEG8-Val-Ala-PAB-SG3200: Another ADC linker with a similar structure but different payload.
Uniqueness
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is unique due to its specific peptide sequence and exatecan payload, which provide distinct pharmacokinetic and pharmacodynamic properties. Its design allows for targeted delivery and controlled release of the cytotoxic agent within cancer cells, enhancing therapeutic efficacy and reducing side effects.
Eigenschaften
Molekularformel |
C57H77N7O18 |
|---|---|
Molekulargewicht |
1148.3 g/mol |
IUPAC-Name |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1 |
InChI-Schlüssel |
OYYHJMUXFQIRBT-ZHSICCDKSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


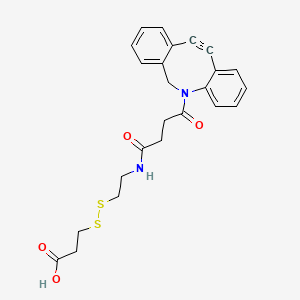
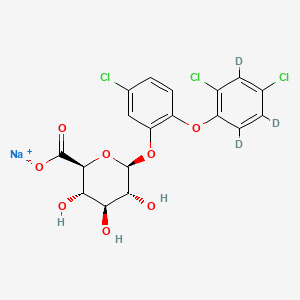

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

